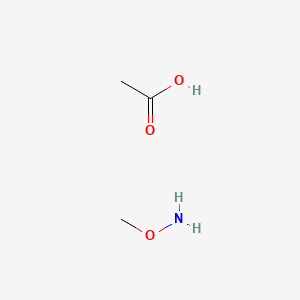
2,4,6-Trinitrophenol--8-methyl-5,6-dihydroisoquinoline (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trinitrophenol–8-methyl-5,6-dihydroisoquinoline (1/1) is a complex organic compound that combines the properties of 2,4,6-Trinitrophenol and 8-methyl-5,6-dihydroisoquinoline. . 8-methyl-5,6-dihydroisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol typically involves the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid . The process requires careful control of temperature and concentration to avoid unwanted side reactions and ensure high yield.
For the synthesis of 8-methyl-5,6-dihydroisoquinoline, a common method involves the reduction of 8-methylisoquinoline using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions to prevent over-reduction.
Industrial Production Methods
Industrial production of 2,4,6-Trinitrophenol involves large-scale nitration processes with stringent safety measures due to its explosive nature . The production of 8-methyl-5,6-dihydroisoquinoline on an industrial scale often employs continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form picramic acid.
Reduction: Reduction of 2,4,6-Trinitrophenol can yield aminophenols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of nitro groups.
8-methyl-5,6-dihydroisoquinoline can participate in:
Hydrogenation: Further reduction to form tetrahydroisoquinoline derivatives.
Electrophilic substitution: Reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups.
Major Products
From 2,4,6-Trinitrophenol: Picramic acid, aminophenols.
From 8-methyl-5,6-dihydroisoquinoline: Tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Trinitrophenol is widely used in:
Chemistry: As a reagent for detecting metals and in the synthesis of other compounds.
Biology: In studies of enzyme inhibition and protein interactions.
Medicine: Historically used as an antiseptic and in burn treatments.
8-methyl-5,6-dihydroisoquinoline finds applications in:
Pharmaceuticals: As a precursor for the synthesis of various alkaloids and therapeutic agents.
Organic Synthesis: As an intermediate in the production of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trinitrophenol involves its ability to undergo redox reactions, which can disrupt cellular processes and lead to oxidative stress . It targets enzymes and proteins, altering their function and leading to cellular damage.
8-methyl-5,6-dihydroisoquinoline acts primarily through its interactions with biological receptors and enzymes, modulating their activity and influencing physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Another nitrated phenol with similar explosive properties but less acidic than 2,4,6-Trinitrophenol.
8-methylisoquinoline: The non-reduced form of 8-methyl-5,6-dihydroisoquinoline, used in similar applications but with different reactivity.
Uniqueness
2,4,6-Trinitrophenol is unique due to its high acidity and explosive nature, making it valuable in both industrial and research settings . 8-methyl-5,6-dihydroisoquinoline’s reduced state provides distinct reactivity and stability, useful in pharmaceutical synthesis.
Propiedades
Número CAS |
60499-16-3 |
|---|---|
Fórmula molecular |
C16H14N4O7 |
Peso molecular |
374.30 g/mol |
Nombre IUPAC |
8-methyl-5,6-dihydroisoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H11N.C6H3N3O7/c1-8-3-2-4-9-5-6-11-7-10(8)9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3,5-7H,2,4H2,1H3;1-2,10H |
Clave InChI |
DUHWAKLXKSBMFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC2=C1C=NC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



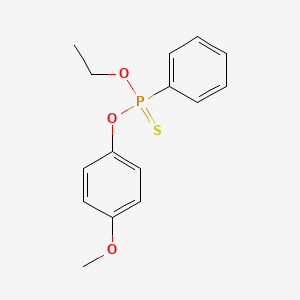
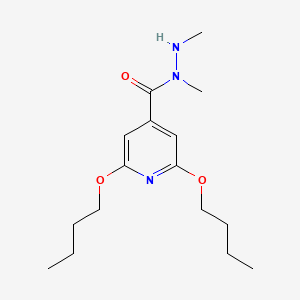
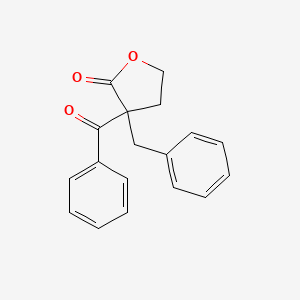
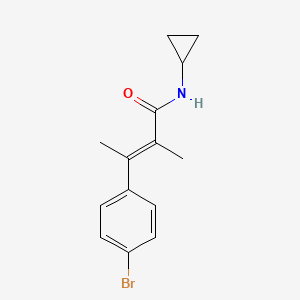

![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)
![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)

![[(2-Methylprop-2-en-1-yl)selanyl]benzene](/img/structure/B14616174.png)

![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)
